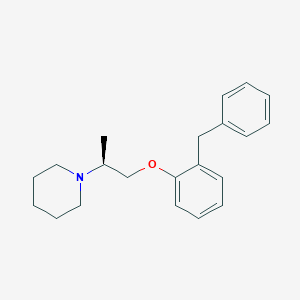
(S)-benproperine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-benproperine is a chemical compound that belongs to the family of phenylpropanolamine derivatives. It is a potent and selective α1-adrenoceptor antagonist that has been extensively studied for its therapeutic potential.
Scientific Research Applications
Binding Mechanism with Human Serum Albumin
- Study Overview : The interaction between (S)-benproperine and human serum albumin (HSA) was explored using a combination of docking, fluorometric, thermodynamic, and spectroscopic approaches. This research provides insights into the drug's transportation and metabolism.
- Key Findings : (S)-benproperine binds to HSA primarily through electrostatic attraction and hydrophobic interaction, inducing conformational changes in HSA. This binding plays a crucial role in the drug's distribution and metabolism in the body.
- Source : (Wu et al., 2018)
Inhibition of Cancer Cell Migration and Tumor Metastasis
- Study Overview : This research identifies (S)-benproperine as a potent inhibitor of cancer cell migration and an anti-metastatic agent. The study focuses on its interaction with the Actin-related protein 2/3 complex subunit 2 (ARPC2).
- Key Findings : (S)-benproperine exhibits selective inhibition of cancer cell migration and invasion, significantly suppressing metastasis in animal models. It disrupts lamellipodial structure and actin polymerization, differentiating its effect on cancer cells compared to normal cells.
- Source : (Yoon et al., 2019)
Pharmacokinetics in Humans
- Study Overview : This study investigated the enantioselective pharmacokinetics of (S)-benproperine in healthy volunteers.
- Key Findings : The plasma levels of (S)-benproperine were significantly higher than its antipode, indicating enantioselective pharmacokinetics. This suggests that the (S)-enantiomer has a different metabolic profile compared to the (R)-enantiomer.
- Source : (Du et al., 2000)
Hydroxylated Metabolites in Human Urine
- Study Overview : The research focused on identifying and studying the hydroxylated metabolites of (S)-benproperine in human urine.
- Key Findings : Several hydroxylated metabolites and their conjugates with glucuronic acid or sulfuric acid were identified, indicating complex metabolic pathways for (S)-benproperine in humans.
- Source : (Dubossarskaia Zm et al., 2000)
Synthesis and Antitussive Activity
- Study Overview : The synthesis and antitussive activity of (S)-benproperine phosphate and its enantiomers were explored.
- Key Findings : The synthesized enantiomers of (S)-benproperine phosphate demonstrated significant antitussive efficacy, indicating its potential use in treating cough.
- Source : (Yan Li, 2004)
Targeting ARPC2 for Cancer Migration and Metastasis Inhibition
- Study Overview : This study examined (S)-benproperine's role in suppressing cancer migration and metastasis, focusing on its targeting of ARPC2.
- Key Findings : (S)-benproperine, as an active stereoisomer, inhibits cancer cell migration more effectively than its R-enantiomer. It binds directly to ARPC2, suppressing actin remodeling and lamellipodium formation in cancer cells.
- Source : (Jang et al., 2022)
Repurposing Against Pancreatic Cancer
- Study Overview : The potential of repurposing (S)-benproperine phosphate, originally an antitussive, against pancreatic cancer was investigated.
- Key Findings : (S)-benproperine phosphate induces autophagy-mediated cell death in pancreatic cancer cells, suggesting its potential as a novel therapeutic strategy for this malignancy.
- Source : (Zhang et al., 2020)
properties
CAS RN |
124700-66-9 |
|---|---|
Product Name |
(S)-benproperine |
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[(2S)-1-(2-benzylphenoxy)propan-2-yl]piperidine |
InChI |
InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3/t18-/m0/s1 |
InChI Key |
JTUQXGZRVLWBCR-SFHVURJKSA-N |
Isomeric SMILES |
C[C@@H](COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
Canonical SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



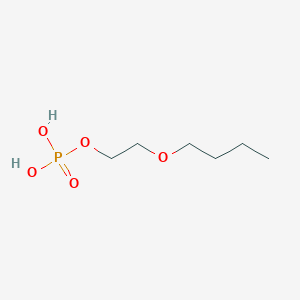
![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)
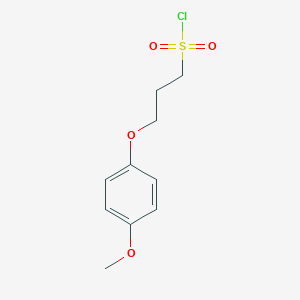
![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)


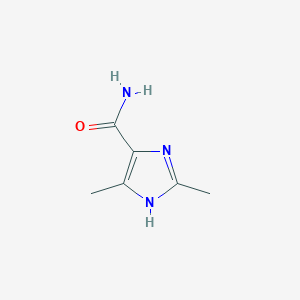
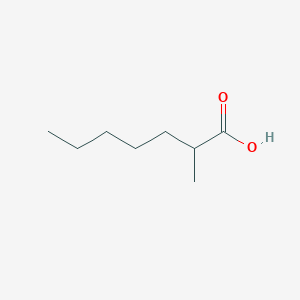

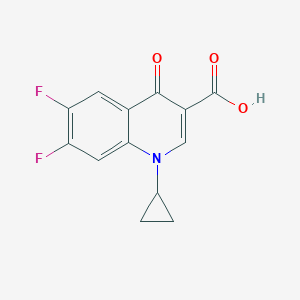
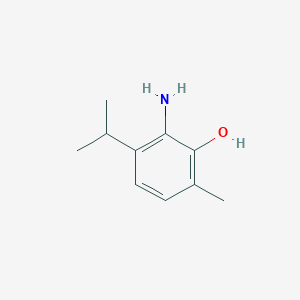
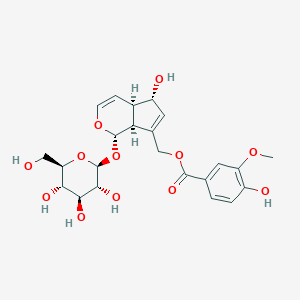
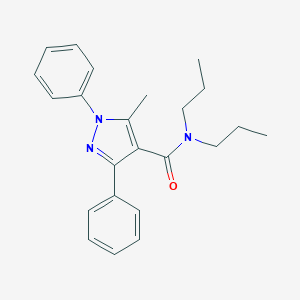
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)